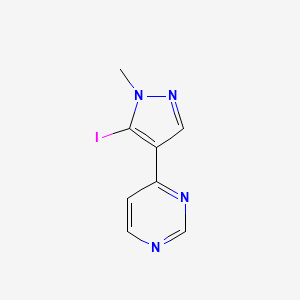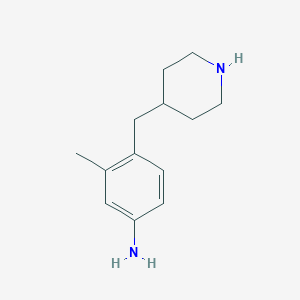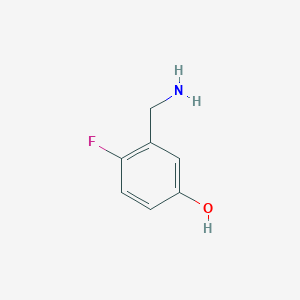![molecular formula C69H116O7 B12634267 (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol CAS No. 919474-89-8](/img/structure/B12634267.png)
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its unique structure, which includes multiple dodecyloxy groups attached to a phenylmethoxy backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of phenylmethanol derivatives and dodecyloxybenzene under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol: Similar in structure but with different substitution patterns, leading to variations in chemical properties and applications.
Benzoic acid, 3,5-bis(dodecyloxy)-, methyl ester: Another related compound with different functional groups, affecting its reactivity and uses.
Uniqueness
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is unique due to its specific arrangement of dodecyloxy groups and phenylmethoxy backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
919474-89-8 |
|---|---|
Molekularformel |
C69H116O7 |
Molekulargewicht |
1057.7 g/mol |
IUPAC-Name |
[3,5-bis[(3,5-didodecoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C69H116O7/c1-5-9-13-17-21-25-29-33-37-41-45-71-64-51-62(52-65(55-64)72-46-42-38-34-30-26-22-18-14-10-6-2)59-75-68-49-61(58-70)50-69(57-68)76-60-63-53-66(73-47-43-39-35-31-27-23-19-15-11-7-3)56-67(54-63)74-48-44-40-36-32-28-24-20-16-12-8-4/h49-57,70H,5-48,58-60H2,1-4H3 |
InChI-Schlüssel |
DRMWMFAKYXMFFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)


![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)

![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
